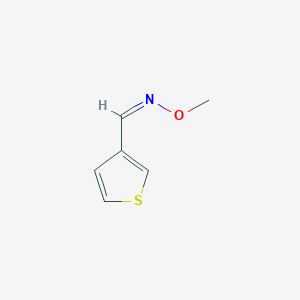

Methoxy(thiophen-3-ylmethylidene)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoxy(thiophen-3-ylmethylidene)amine is a heterocyclic organic compound that features a thiophene ring substituted with a carbaldehyde group at the 3-position and an O-methyl oxime group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thiophene-3-carbaldehyde O-methyl oxime typically involves the reaction of thiophene-3-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: Methoxy(thiophen-3-ylmethylidene)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime ethers.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products:

Oxidation: Formation of oxime ethers.

Reduction: Formation of amines.

Substitution: Formation of halogenated thiophene derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. A related compound, N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, demonstrated significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus . This suggests that methoxy(thiophen-3-ylmethylidene)amine may similarly exhibit antimicrobial effects, potentially serving as a scaffold for developing new antibiotics.

Inhibition of Lipoxygenases

Research indicates that compounds structurally similar to this compound can inhibit lipoxygenases, enzymes implicated in inflammatory processes. For example, a study identified a compound that exhibited selectivity over related enzymes, which could be beneficial for designing anti-inflammatory drugs . The ability to modify the thiophene moiety may enhance the potency and selectivity of such inhibitors.

Organic Synthesis

Photochemical Reactions

Recent advancements in photochemical methodologies have enabled the synthesis of complex amines, including those containing thiophene rings. The use of visible light to facilitate the formation of α-tertiary amines from aliphatic amines and o-hydroxyaryl ketimines has shown promise . This method could be adapted for synthesizing this compound derivatives, highlighting its versatility in organic synthesis.

One-Pot Reactions

The compound can also be synthesized through efficient one-pot reactions involving triethyl orthoformate and various amines. These methods have demonstrated high yields and short reaction times, making them suitable for large-scale applications . Such synthetic strategies can streamline the production of this compound for research and industrial purposes.

Material Science

Functionalization of Materials

this compound can be explored for functionalizing materials in electronics and sensors. The incorporation of thiophene derivatives into polymer matrices has been shown to enhance electrical conductivity and thermal stability . This property can be leveraged in developing advanced materials for electronic devices.

Case Studies

作用機序

The mechanism of action of thiophene-3-carbaldehyde O-methyl oxime involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its biological activity may be attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity .

類似化合物との比較

- Thiophene-2-carbaldehyde O-methyl oxime

- Thiophene-3-carboxylic acid O-methyl oxime

- Thiophene-2-carboxylic acid O-methyl oxime

Comparison: Methoxy(thiophen-3-ylmethylidene)amine is unique due to the position of the carbaldehyde group on the thiophene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

生物活性

Methoxy(thiophen-3-ylmethylidene)amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a thiophene ring. This structural arrangement is significant as it influences the compound's reactivity and biological activity. The compound can be synthesized through various methods, including oxidation and substitution reactions, making it a versatile building block for more complex thiophene derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In studies assessing its effectiveness against various bacterial strains, the compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, among others .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It has been noted for its ability to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating significant potency. For example, some derivatives related to this compound have shown IC50 values in the range of 10–33 nM, comparable to established anticancer agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound acts as an electrophile, participating in nucleophilic reactions that may inhibit enzyme functions or alter protein activities. This mechanism is crucial for its antimicrobial and anticancer effects.

Comparative Analysis

When compared to similar thiophene-based compounds, this compound exhibits unique properties due to the position of its methoxy group on the thiophene ring. This positioning affects its reactivity and biological activity significantly, allowing it to stand out among other derivatives .

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Moderate | 10–33 nM |

| Thiophene-2-carbaldehyde O-methyl oxime | Low | 20–50 nM |

| Thiophene-3-carboxylic acid O-methyl oxime | Moderate | 15–40 nM |

Case Studies

- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells using flow cytometry and microscopy techniques. The results indicated that treatment with this compound led to significant apoptosis in cancer cells after 48 hours of exposure .

- Antimicrobial Evaluation : In another study, this compound was tested against various microbial strains, showing promising results that suggest potential applications in developing new antimicrobial agents .

特性

IUPAC Name |

(E)-N-methoxy-1-thiophen-3-ylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLLPMSEKYHNGZ-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。